[3-((E)-{[3-(4-Tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-((E)-{[3-(4-Tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenoxy]acetic acid is a complex organic compound that features a triazole ring, a tert-butylphenyl group, and a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-((E)-{[3-(4-Tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenoxy]acetic acid typically involves multiple steps. One common approach is the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The tert-butylphenyl group is introduced via a Friedel-Crafts alkylation reaction, while the phenoxyacetic acid moiety is attached through an esterification or etherification process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[3-((E)-{[3-(4-Tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to form amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkoxides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the imino group can produce amines .
Scientific Research Applications
Chemistry
In chemistry, [3-((E)-{[3-(4-Tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenoxy]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology and Medicine
It may be investigated for its antimicrobial, anticancer, or anti-inflammatory properties .
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of [3-((E)-{[3-(4-Tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenoxy]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and phenoxyacetic acid moiety can bind to active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [3-((E)-{[3-(4-Tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenoxy]acetic acid include:
- 4-((E)-{[3-(4-Tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2-methoxyphenyl acetate
- 2-Methyl-3-(4-tert-butylphenyl)propanol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H22N4O3S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-[3-[(E)-[3-(4-tert-butylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]acetic acid |
InChI |
InChI=1S/C21H22N4O3S/c1-21(2,3)16-9-7-15(8-10-16)19-23-24-20(29)25(19)22-12-14-5-4-6-17(11-14)28-13-18(26)27/h4-12H,13H2,1-3H3,(H,24,29)(H,26,27)/b22-12+ |
InChI Key |
QXEXDXKAAURLOF-WSDLNYQXSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)OCC(=O)O |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.